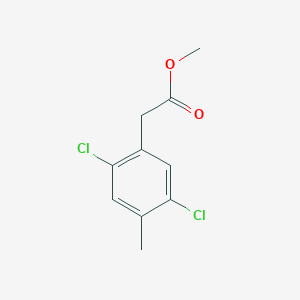

Methyl 2,5-dichloro-4-methylphenylacetate

Description

Methyl 2,5-dichloro-4-methylphenylacetate is a synthetic aromatic ester characterized by a phenylacetate backbone substituted with two chlorine atoms at positions 2 and 5 and a methyl group at position 4. This compound is structurally related to agrochemical and pharmaceutical intermediates, where chlorine substituents often enhance bioactivity, such as fungicidal or herbicidal properties.

Properties

IUPAC Name |

methyl 2-(2,5-dichloro-4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-3-9(12)7(4-8(6)11)5-10(13)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFKUCNCDIHIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-4-methylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dichloro-4-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-4-methylphenylacetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2,5-dichloro-4-methylphenylacetic acid.

Reduction: 2,5-dichloro-4-methylphenylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5-dichloro-4-methylphenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-4-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Methyl 2,5-dichloro-4-methylphenylacetate shares functional and structural similarities with several methyl esters documented in the literature:

Sandaracopimaric Acid Methyl Esters (e.g., Compound 4 in Figure 1 and 2) Structure: A diterpenoid methyl ester with a fused tricyclic framework, distinct from the aromatic backbone of the target compound . Source: Naturally occurring in Austrocedrus chilensis resin, identified via gas chromatography-mass spectrometry (GC-MS) . Applications: Likely involved in plant defense mechanisms due to its natural origin.

2,4-Dichlorophenoxy Acetate Structure: A phenoxyacetic acid derivative with chlorine substituents at positions 2 and 4 . Synthesis: Prepared via esterification of 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by recrystallization . Applications: Intermediate in herbicide synthesis (e.g., 2,4-D herbicides) .

Methyl 2-Hydroxyacetate

- Structure : A simple aliphatic ester with a hydroxyl group, contrasting with the halogenated aromatic system of the target compound .

- Safety Profile : Requires precautions due to inhalation risks, highlighting how structural simplicity correlates with distinct handling protocols .

Physicochemical Properties

While GC retention times for the target compound are unavailable, chlorine substituents typically increase molecular polarity and boiling points compared to non-halogenated analogs. For example, sandaracopimaric acid methyl ester’s diterpenoid structure results in higher molecular weight (~350–400 g/mol) and lower volatility than aromatic esters .

Data Tables

Table 1. Structural and Functional Comparison of Methyl Esters

*Calculated based on structural formula. †Estimated from diterpenoid analogs.

Biological Activity

Methyl 2,5-dichloro-4-methylphenylacetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring. Its molecular formula is . The presence of chlorine substituents often enhances the lipophilicity and biological activity of organic compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and cytotoxic properties. The following sections summarize key findings from the literature.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against several pathogenic bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound can inhibit bacterial growth at concentrations as low as 16 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

- Mechanism of Action : The antibacterial activity is believed to be associated with the disruption of bacterial cell membranes and interference with metabolic pathways. Molecular docking studies suggest that it may target key enzymes involved in bacterial metabolism .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity.

- Inhibition of Fungal Growth : It has shown effectiveness against various fungal strains, with MIC values reported between 8 to 32 μg/mL for common pathogens like Candida albicans .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in different cancer cell lines.

- Cell Lines Tested : Notable findings include IC50 values in the range of 20 to 100 μM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These results indicate moderate cytotoxicity compared to standard chemotherapeutic agents .

- Mechanisms : The cytotoxicity is thought to arise from the induction of apoptosis and cell cycle arrest at the G2/M phase. Further investigations revealed alterations in signaling pathways such as MAPK and NF-κB, which are critical for cell survival and proliferation .

Case Studies and Research Findings

A series of case studies have been documented to illustrate the biological effects of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.